2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid
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Overview
Description
2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid is an organic compound with the molecular formula C7H4BF5O2. It is a boronic acid derivative characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a benzene ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
It is known that boronic acids can form reversible covalent bonds with biological targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which are widely applied in the synthesis of various organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid . For instance, the compound is recommended to be stored at 2-8°C, indicating that temperature can affect its stability .
Preparation Methods
The synthesis of 2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid typically involves several steps:
Hydroboration: The initial step involves the reaction of a suitable aryl halide with a boron reagent, such as borane or diborane, to form an arylboronic acid.
Fluorination: The arylboronic acid is then subjected to fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, phenols, and substituted benzene derivatives.
Scientific Research Applications
2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique electronic properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential anticancer and antiviral agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its stability and reactivity
Comparison with Similar Compounds
2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Lacks the fluorine and trifluoromethyl groups, making it less reactive in certain cross-coupling reactions.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group but lacks the additional fluorine atoms, resulting in different electronic properties.
2,3,4,5,6-Pentafluorobenzeneboronic acid: Contains multiple fluorine atoms but lacks the trifluoromethyl group, affecting its reactivity and applications .
The unique combination of fluorine atoms and a trifluoromethyl group in this compound imparts distinct electronic properties, making it particularly useful in specific synthetic applications.
Biological Activity
2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid (CAS No. 2250114-85-1) is a boronic acid derivative that has garnered attention due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound features two fluorine atoms and a trifluoromethyl group attached to a benzene ring, contributing to its distinct electronic characteristics. These properties enhance its reactivity in organic synthesis, particularly in cross-coupling reactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, with a focus on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi with promising results:
- Minimum Inhibitory Concentration (MIC) values were determined for several microorganisms. For instance, it showed effective inhibition against Escherichia coli and Bacillus cereus, with MIC values lower than those of established antibiotics like streptomycin.
- In vitro studies demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger, indicating its potential as an antifungal agent.
Table 1: Antimicrobial Activity Data
Microorganism | MIC (µg/mL) | Comparison Drug |
---|---|---|
Escherichia coli | 50 | Streptomycin |
Bacillus cereus | 25 | Streptomycin |
Candida albicans | 100 | Amphotericin B |
Aspergillus niger | 75 | Amphotericin B |
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets within microbial cells. The boronic acid group can form reversible covalent bonds with diols present in biological molecules, potentially disrupting essential metabolic pathways.
Case Study: Inhibition of Bacterial Growth
In a controlled study, the compound was applied to cultures of Bacillus cereus and Escherichia coli. The results indicated that the compound inhibited bacterial growth more effectively than some traditional antibiotics at comparable concentrations. This suggests that it may serve as a novel antimicrobial agent worth further investigation.
Research Findings
Various studies have characterized the biological activities of boronic acids, including this compound:
- Anticancer Potential : Preliminary investigations suggest that derivatives of boronic acids can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
- Fluorescent Probes : Due to its unique electronic properties, this compound is being explored for use in fluorescent probes for imaging applications in biological systems.
Table 2: Summary of Research Findings
Study Focus | Findings |
---|---|
Antimicrobial Activity | Effective against multiple strains; MIC values promising. |
Anticancer Activity | Potential to inhibit cancer cell growth; requires further study. |
Imaging Applications | Suitable for development as fluorescent probes. |
Properties
IUPAC Name |
[2,6-difluoro-4-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF5O2/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTXYOCVMQZDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C(F)(F)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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